Methyl 8-(5-hexyl-4-oxooxolan-2-YL)octanoate
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Overview
Description
Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate is a chemical compound known for its unique structure and properties It is an ester derivative, characterized by the presence of a hexyl group and an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate typically involves the esterification of octanoic acid with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving lipid metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release octanoic acid, which can then participate in various metabolic pathways. The oxolan ring and hexyl group may also interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-(5-hexyl-2-furyl)octanoate: Similar in structure but contains a furan ring instead of an oxolan ring.
Methyl octanoate: Lacks the hexyl group and oxolan ring, making it a simpler ester.
Uniqueness
Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90735-25-4 |
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Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-10-13-18-17(20)15-16(23-18)12-9-7-6-8-11-14-19(21)22-2/h16,18H,3-15H2,1-2H3 |
InChI Key |
FCBZNUMHQWUPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)CC(O1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
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